![molecular formula C25H35ClN2O3 B6139219 1-(1-azocanyl)-3-(5-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6139219.png)
1-(1-azocanyl)-3-(5-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-azocanyl)-3-(5-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is known for its ability to modulate certain cellular processes, making it a promising tool for investigating various biological systems. In
Applications De Recherche Scientifique
1-(1-azocanyl)-3-(5-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol has been used in a variety of scientific research applications. One of the most promising areas of research involves the use of this compound as a tool to study G protein-coupled receptor (GPCR) signaling. GPCRs are a family of proteins that play a critical role in cellular communication and are involved in many physiological processes. By modulating GPCR signaling, 1-(1-azocanyl)-3-(5-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol can be used to investigate various biological systems, including the nervous system, cardiovascular system, and immune system.
Mécanisme D'action
The mechanism of action of 1-(1-azocanyl)-3-(5-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol involves the modulation of GPCR signaling. Specifically, this compound acts as a photo-switchable agonist, meaning that it can be activated or deactivated using light. When activated, 1-(1-azocanyl)-3-(5-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol binds to and activates GPCRs, leading to downstream signaling events. When deactivated, the compound no longer binds to GPCRs and signaling is inhibited.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(1-azocanyl)-3-(5-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol are dependent on the specific GPCR that is being targeted. For example, when this compound is used to activate GPCRs in the nervous system, it can lead to changes in neuronal activity and synaptic plasticity. When used to activate GPCRs in the cardiovascular system, it can lead to changes in heart rate and blood pressure. Overall, the effects of 1-(1-azocanyl)-3-(5-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol are highly specific and can be tailored to the specific research question being investigated.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(1-azocanyl)-3-(5-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol in lab experiments is its specificity. Because this compound can be used to target specific GPCRs, it can be used to investigate highly specific biological processes. Additionally, the photo-switchable nature of this compound allows for precise temporal control over GPCR signaling, which can be useful in studying dynamic cellular processes.
One of the limitations of using 1-(1-azocanyl)-3-(5-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol in lab experiments is its reliance on light. This means that experiments must be carefully designed to ensure that the compound is activated or deactivated at the appropriate time. Additionally, the synthesis of this compound can be challenging and expensive, which may limit its use in some labs.
Orientations Futures
There are many future directions for the use of 1-(1-azocanyl)-3-(5-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol in scientific research. One area of interest is the use of this compound in studying the role of GPCRs in disease states. By targeting specific GPCRs, researchers may be able to identify new therapeutic targets for a variety of diseases. Additionally, the photo-switchable nature of this compound may be useful in developing new optogenetic tools for studying cellular processes.
Another future direction for the use of 1-(1-azocanyl)-3-(5-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol is the development of new synthesis methods. By optimizing the synthesis of this compound, researchers may be able to make it more accessible for use in a wider range of labs. Additionally, new synthesis methods may allow for the development of new derivatives of this compound with improved properties for specific research applications.
Conclusion
1-(1-azocanyl)-3-(5-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol is a promising tool for investigating various biological systems. Its ability to modulate GPCR signaling with high specificity and temporal control makes it a valuable asset in scientific research. While there are limitations to its use, the future directions for this compound are vast and exciting. With continued research, 1-(1-azocanyl)-3-(5-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol may prove to be a valuable tool in understanding and treating a variety of diseases.
Méthodes De Synthèse
The synthesis of 1-(1-azocanyl)-3-(5-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol involves several steps. The first step is the synthesis of 5-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenol, which is then coupled with 1-(2-bromoethyl)azocane to form 1-(1-azocanyl)-3-(5-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol. This synthesis method has been optimized and can be performed on a large scale, making it suitable for use in scientific research.
Propriétés
IUPAC Name |
1-(azocan-1-yl)-3-[5-[[(3-chlorophenyl)methylamino]methyl]-2-methoxyphenoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35ClN2O3/c1-30-24-11-10-21(17-27-16-20-8-7-9-22(26)14-20)15-25(24)31-19-23(29)18-28-12-5-3-2-4-6-13-28/h7-11,14-15,23,27,29H,2-6,12-13,16-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYGNJXRTAGVRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC(=CC=C2)Cl)OCC(CN3CCCCCCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Azocanyl)-3-(5-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-{[(2-iodophenyl)amino]carbonothioyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B6139137.png)
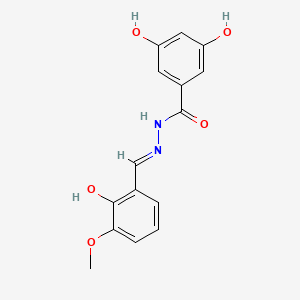
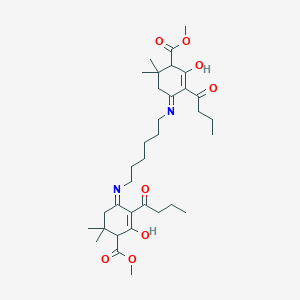
![N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide](/img/structure/B6139155.png)
![N-(4-methoxybenzyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6139162.png)
![methyl (4-{[1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B6139170.png)
![2-cyclopentyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B6139181.png)
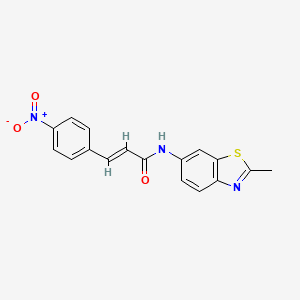
![2-[4-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6139186.png)
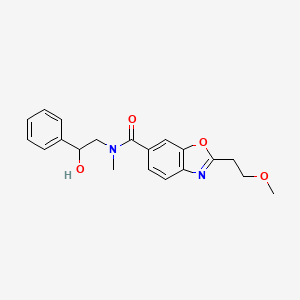
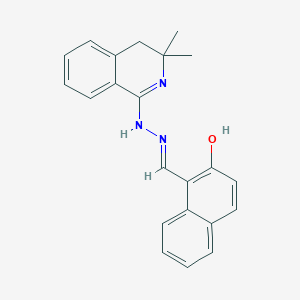
![1-[(1-methylcyclopropyl)carbonyl]-3-(2-phenylethyl)piperidine](/img/structure/B6139204.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-5-methyl-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B6139208.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinecarboxamide](/img/structure/B6139211.png)